Benzenesulfonyl fluoride

Catalog No.
S579598
CAS No.
368-43-4
M.F
C6H5FO2S
M. Wt
160.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonyl fluoride

CAS Number

368-43-4

Product Name

Benzenesulfonyl fluoride

IUPAC Name

benzenesulfonyl fluoride

Molecular Formula

C6H5FO2S

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H5FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H

InChI Key

IDIPWEYIBKUDNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)F

Synonyms

benezenesulfonyl fluoride, phenylsulfonylfluoride

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)F

BsF is an aromatic sulfonyl fluoride with the chemical formula C6H5FO2S []. It is a colorless liquid at room temperature and lacks a natural source, being synthesized in laboratories []. BsF's significance lies in its ability to selectively modify biomolecules, particularly proteins, for further study [].


Molecular Structure Analysis

BsF's structure consists of a benzene ring (C6H5) attached to a sulfonyl fluoride group (SO2F). The key features are:

  • Aromatic ring: The six-membered carbon ring with alternating single and double bonds provides stability and unique reactivity [].
  • Sulfonyl group (SO2): This electron-withdrawing group influences the reactivity of the fluoride atom [].
  • Fluoride atom (F): This highly electronegative atom readily participates in reactions due to its good leaving group ability [].

Chemical Reactions Analysis

BsF's primary use involves its reaction with serine (Ser) residues in proteins. The reaction mechanism follows a nucleophilic substitution pathway:

  • Serine hydroxyl group attack: The nucleophilic hydroxyl group of the Ser residue attacks the electrophilic carbon of the SO2F group in BsF, displacing the fluoride ion (F⁻) [].
  • Tetrahedral intermediate: A transient tetrahedral intermediate is formed.
  • Product formation: The intermediate collapses, forming a covalent bond between the sulfur atom of BsF and the α-carbon of the Ser residue. The fluoride ion is released as a byproduct [].

Equation:

R-CH(OH)-CH(NH2)-COOH (Serine) + C6H5SO2F (BsF) → R-CH(O-SO2-C6H5)-CH(NH2)-COOH (Modified Protein) + F⁻ (Fluoride ion) [] (R represents the protein backbone)


Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: 207-208 °C (literature) [].
  • Density: 1.333 g/mL at 25 °C (literature) [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide [].
  • Stability: Relatively stable under dry conditions but reacts with water (hydrolyzes) [].

Mechanism of Action (Not Applicable)

BsF doesn't have a direct biological effect. Its significance lies in modifying proteins for further study of their function, structure, and interactions with other molecules.

BsF is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can cause respiratory problems. BsF is also a lachrymator, meaning it induces tear production [].

  • Toxicity: Data on specific toxicity is limited, but it should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

Enzyme Inhibitor

BSF acts as a serine protease inhibitor, meaning it binds and inactivates enzymes that rely on a specific amino acid called serine for their catalytic activity. BSF reacts with the hydroxyl group of the serine residue in the enzyme's active site, forming a covalent bond and blocking the enzyme's function []. This property makes BSF valuable in studying various biological processes involving serine proteases, such as:

  • Cell signaling: Serine proteases play a crucial role in cell signaling pathways. Studying their activity and inhibition with BSF helps researchers understand complex cellular processes [].
  • Blood clotting: BSF can inhibit enzymes involved in blood clotting, making it a valuable tool in research on thrombosis and other blood-related disorders [].
  • Inflammation: Serine proteases are involved in the inflammatory response. BSF can be used to investigate the role of these enzymes in inflammation and test potential anti-inflammatory drugs [].

Important Note

Due to its potential toxicity, BSF should be handled with care and appropriate safety protocols, and its use should be restricted to trained professionals in research laboratories.

Protein Labeling

BSF's ability to covalently bind to serine residues can also be used for protein labeling. By attaching a detectable tag (e.g., fluorescent dye) to BSF, researchers can identify and visualize proteins containing accessible serine residues in complex biological samples []. This technique is valuable for:

  • Protein identification: BSF labeling can be combined with mass spectrometry to identify specific proteins within a mixture [].
  • Protein localization: BSF-conjugated probes can be used to track the movement and localization of proteins within cells [].
  • Protein-protein interactions: BSF labeling can help identify proteins that interact with each other, providing insights into cellular processes [].

XLogP3

1

Boiling Point

203.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (90.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

368-43-4

Wikipedia

Benzenesulfonyl fluoride

General Manufacturing Information

Benzenesulfonyl fluoride: INACTIVE

Dates

Modify: 2023-08-15

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